![molecular formula C20H19N3O4S2 B2456716 (Z)-4-Isopropoxy-N-(3-(Prop-2-in-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-yliden)benzamid CAS No. 887204-87-7](/img/structure/B2456716.png)
(Z)-4-Isopropoxy-N-(3-(Prop-2-in-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-yliden)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Struktur der Verbindung beinhaltet einen 1,2,3-Triazol-Rest, der mit antimikrobiellen Eigenschaften assoziiert ist . In-vitro-Assays haben eine moderate bis ausgezeichnete Aktivität gegen verschiedene mikrobielle Stämme gezeigt, darunter:
Bemerkenswert ist, dass Verbindung 7o eine beträchtliche Potenz (MIC = 0,0558 μmol/mL) gegen die meisten der getesteten Mikroben zeigte. Diese antimikrobielle Aktivität macht sie zu einem vielversprechenden Kandidaten für weitere Untersuchungen und eine potenzielle Medikamentenentwicklung.
ADME-Analyse
Eine ADME-Analyse (Absorption, Verteilung, Metabolismus und Ausscheidung) zeigt, dass diese Verbindung ein günstiges Profil besitzt, was sie möglicherweise für den Patientengebrauch geeignet macht. Forscher können ihre Pharmakokinetik und Sicherheit eingehender untersuchen.
Zusammenfassend lässt sich sagen, dass (Z)-4-Isopropoxy-N-(3-(Prop-2-in-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-yliden)benzamid vielversprechend in verschiedenen wissenschaftlichen Bereichen ist. Seine antimikrobielle Aktivität, sein Chelatisierungspotenzial und seine Anwendungen in der medizinischen Chemie erfordern weitere Untersuchungen. Forscher können seine vielseitigen Eigenschaften erforschen, um neue therapeutische Wege zu erschließen. 🌟 .
Eigenschaften
IUPAC Name |
4-propan-2-yloxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-4-11-23-17-10-9-16(29(21,25)26)12-18(17)28-20(23)22-19(24)14-5-7-15(8-6-14)27-13(2)3/h1,5-10,12-13H,11H2,2-3H3,(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRTVSJMAKWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-Methylpyridin-2-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2456633.png)
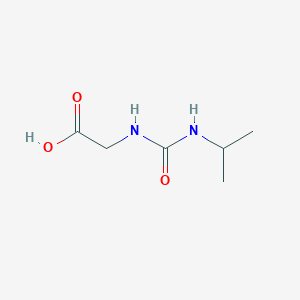
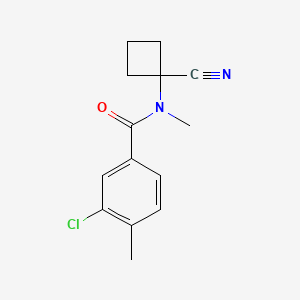
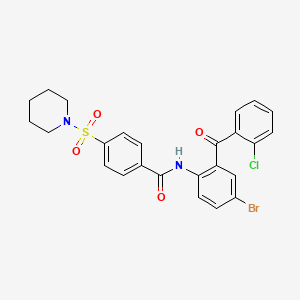
![6-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2456637.png)
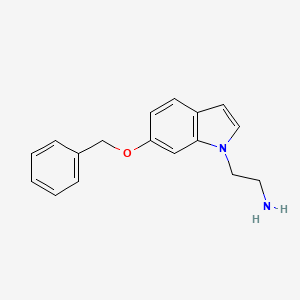
![N-([2,2'-bifuran]-5-ylmethyl)-2-methylpropane-1-sulfonamide](/img/structure/B2456640.png)
![(E)-2-Cyano-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(3-propan-2-yloxypropyl)prop-2-enamide](/img/structure/B2456642.png)
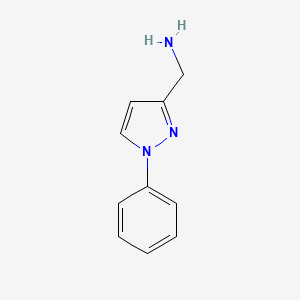
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2456645.png)

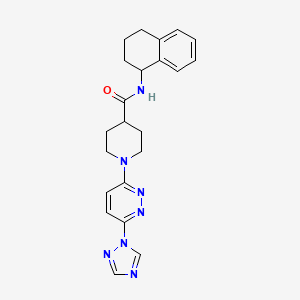
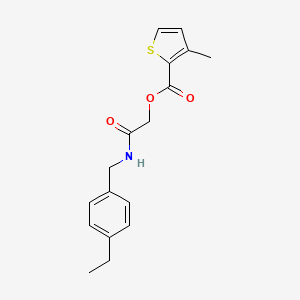
![5-ETHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}THIOPHENE-2-SULFONAMIDE](/img/structure/B2456656.png)
